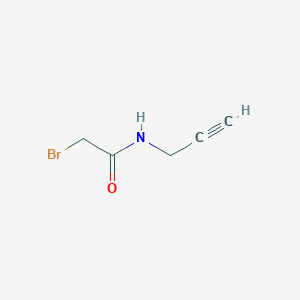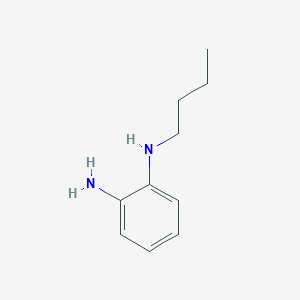
3-(5-氯-2-甲氧基苯基)-3-氟-6-(三氟甲基)吲哚啉-2-酮
描述
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one, also known as 5-Chloro-2-methoxy-3-fluoro-6-trifluoromethyl-indolin-2-one, is a versatile compound that has a wide range of applications in scientific research. This compound is a fluorinated indoline derivative, which is a type of heterocyclic compound that is formed by the condensation of an aldehyde and an amine. 5-Chloro-2-methoxy-3-fluoro-6-trifluoromethyl-indolin-2-one has been used in a number of scientific studies due to its unique properties, such as its high solubility in water and its low toxicity. In
科学研究应用
合成和标记
标记化合物的合成:该化合物已用氚和碳-14 标记合成。这些标记版本用于研究中风治疗中的神经保护剂。3H 标记化合物由 C3H3I 制备,比活性为 60 Ci/mmol,而 14C 标记化合物由二乙基 [羧酸盐-14C1,2] 草酸盐合成,比活性为 28.4 μCi/mg (Dischino et al., 2003)。
微波辅助合成和生物分布研究:另一项研究重点关注该化合物的微波辅助合成,标记为 18F,用于卒中后神经保护研究。它涉及啮齿动物的生物分布研究,提供了对其治疗潜力的见解 (Dischino et al., 2003)。
细胞毒活性
- 细胞毒活性的评估:合成了一系列靛红衍生物,包括所讨论的化合物,并测试了它们对各种癌细胞系的细胞毒活性。某些衍生物显示出显着的体外细胞毒活性,表明在癌症研究中的潜在应用 (Reddy et al., 2013)。
生物学和药理学研究
钾离子通道开放剂:该化合物,称为 MaxiPost,被确定为一种强效且特异的 Maxi-K 钾离子通道开放剂。这一发现对缺血性卒中的治疗和预防具有潜在意义 (Kiesewetter et al., 2002)。
蛋白质共价结合研究:对 MaxiPost 的蛋白质共价结合的研究揭示了其与生物系统相互作用的见解。发现该化合物与血浆蛋白共价结合,这是了解其药代动力学和动力学的重要因素 (Zhang et al., 2003)。
KCNQ5 通道的激活:该化合物被证明可以强烈激活电压门控 K+ 通道 KCNQ5,这在神经和心血管疾病的背景下是一个重要的发现 (Dupuis et al., 2002)。
材料科学和化学
场效应性能:材料科学领域的研究探索了卤代吲哚酮衍生物(包括该化合物)的合成和表征,以了解它们在有机场效应晶体管中的潜在应用 (Wei et al., 2017)。
氮杂-纳扎罗夫反应级联:一项研究调查了该化合物在新型氮杂-纳扎罗夫环化中的应用,突出了其在高级有机合成技术中的作用 (Ghavtadze et al., 2008)。
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

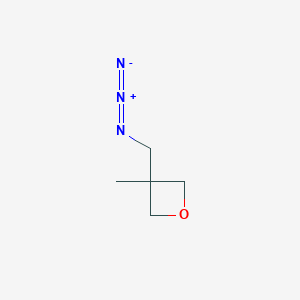
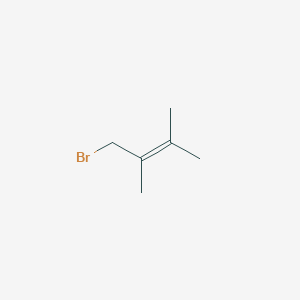
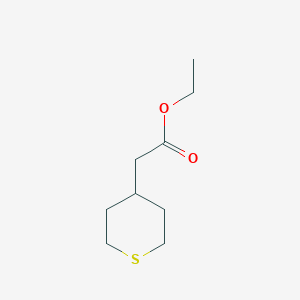
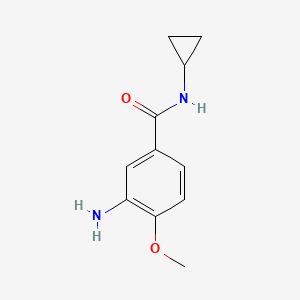

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
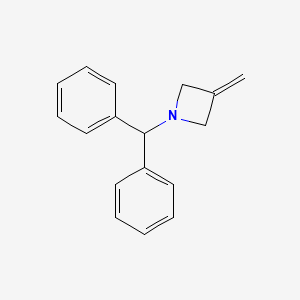
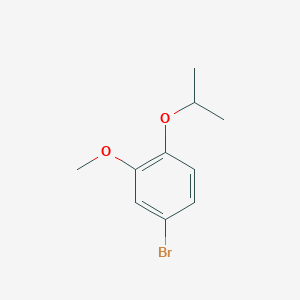
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

